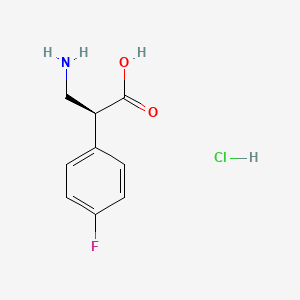![molecular formula C42H48Si B6309426 Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane CAS No. 272436-72-3](/img/structure/B6309426.png)
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane
Vue d'ensemble
Description
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane (BTB-DMS) is a silane-based compound that has been studied for its potential application in various scientific research areas. It is an organic, highly stable, and non-toxic compound which has the potential to be used as a reagent, an intermediate, or a catalyst for various chemical reactions. BTB-DMS has been used in a variety of fields, including organic synthesis, drug development, and materials science.
Applications De Recherche Scientifique
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers, and as a catalyst in the synthesis of organometallic compounds. It has also been used in the development of new materials, such as photovoltaic cells and semiconductors.
Mécanisme D'action
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been used in a variety of scientific research applications due to its ability to act as a catalyst or a reagent in chemical reactions. It can act as a Lewis acid, a Bronsted acid, or a Lewis base in chemical reactions. It can also act as a nucleophile or an electrophile in chemical reactions.
Biochemical and Physiological Effects
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and biodegradable. It has also been found to be non-mutagenic and non-carcinogenic. In addition, it has been found to have no adverse effects on the environment.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its stability. It is a highly stable compound that does not react with other compounds, making it ideal for use in lab experiments. The major limitation of using Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane in lab experiments is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
The potential future applications of Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane are numerous. It could be used as a reagent or a catalyst in the synthesis of novel pharmaceuticals or materials. It could also be used as a reagent in the synthesis of organometallic compounds or polymers. Additionally, it could be used in the development of new materials, such as photovoltaic cells and semiconductors. Finally, it could be used as a reagent in the synthesis of functionalized nanomaterials.
Propriétés
IUPAC Name |
bis[4-(4-tert-butylphenyl)-2-methyl-1H-inden-1-yl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48Si/c1-27-25-37-33(29-17-21-31(22-18-29)41(3,4)5)13-11-15-35(37)39(27)43(9,10)40-28(2)26-38-34(14-12-16-36(38)40)30-19-23-32(24-20-30)42(6,7)8/h11-26,39-40H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMODMAITDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C1[Si](C)(C)C3C(=CC4=C(C=CC=C34)C5=CC=C(C=C5)C(C)(C)C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



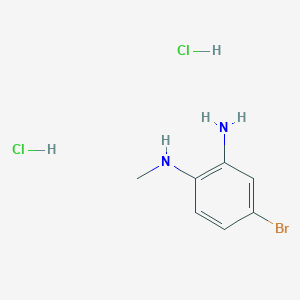
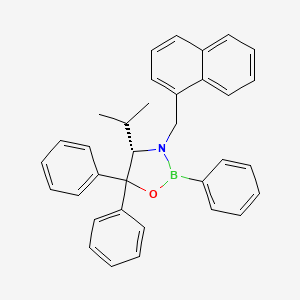
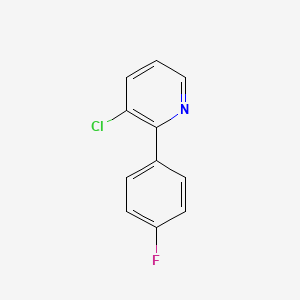
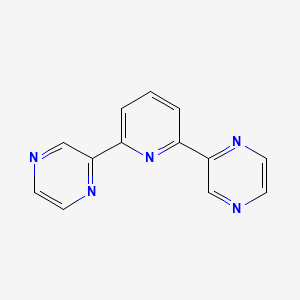
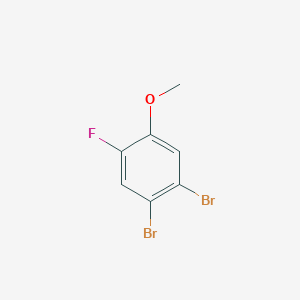
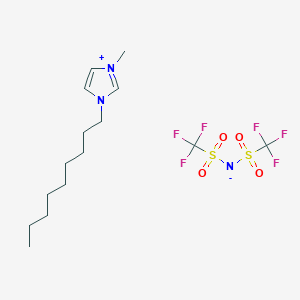
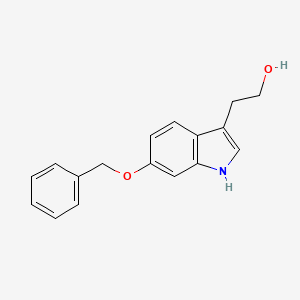
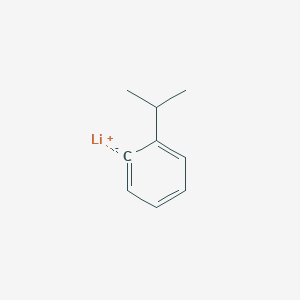
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)
